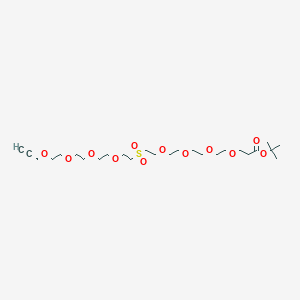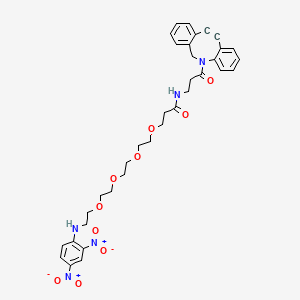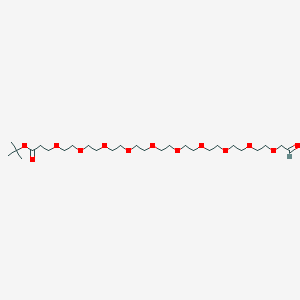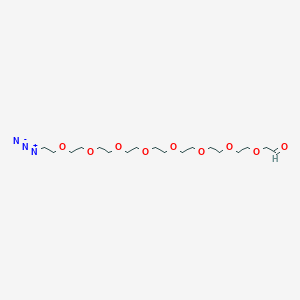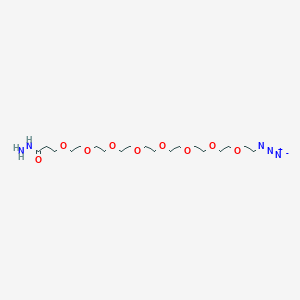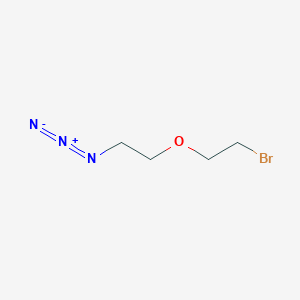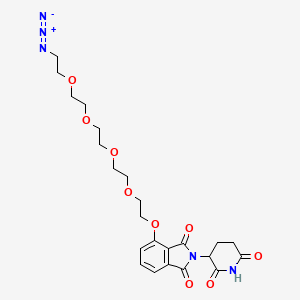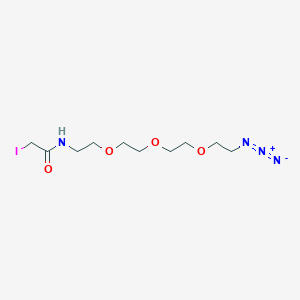
Iodoacetamide-PEG3-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoacetamide-PEG3-azide: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is widely used in the field of click chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound contains an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iodoacetamide-PEG3-azide typically involves the reaction of iodoacetamide with a PEG3-azide linker. The process begins with the preparation of the PEG3-azide linker, which is then reacted with iodoacetamide under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Iodoacetamide-PEG3-azide primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group on another molecule.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as DBCO or BCN.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate.
Major Products:
Scientific Research Applications
Chemistry: Iodoacetamide-PEG3-azide is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. It is also employed in the functionalization of biomolecules and surfaces through click chemistry reactions .
Biology: In biological research, this compound is used to label and track biomolecules, such as proteins and nucleic acids. The azide group allows for the selective and efficient conjugation of fluorescent dyes, biotin, or other tags to the target biomolecule .
Medicine: this compound has potential applications in drug delivery and diagnostics. It can be used to create targeted drug delivery systems by conjugating therapeutic agents to specific biomolecules. Additionally, it is used in the development of diagnostic assays for the detection of biomolecules .
Industry: In the industrial sector, this compound is used in the development of advanced materials and coatings. It is employed in the modification of surfaces to enhance their properties, such as biocompatibility and resistance to fouling .
Mechanism of Action
The mechanism of action of Iodoacetamide-PEG3-azide involves its ability to undergo click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for the conjugation of biomolecules and the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the molecules being conjugated .
Comparison with Similar Compounds
Iodoacetamide: A simpler compound that also contains an iodoacetamide group but lacks the PEG3-azide linker.
Azido-PEG3-amine: Contains a PEG3-azide linker but with an amine group instead of an iodoacetamide group.
DBCO-PEG3-amine: Contains a PEG3 linker with a dibenzocyclooctyne group, used in SPAAC reactions.
Uniqueness: Iodoacetamide-PEG3-azide is unique due to its combination of an iodoacetamide group and a PEG3-azide linker. This allows it to participate in both CuAAC and SPAAC reactions, providing versatility in its applications. The PEG3 linker enhances its solubility and biocompatibility, making it suitable for a wide range of scientific and industrial uses .
Properties
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-iodoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19IN4O4/c11-9-10(16)13-1-3-17-5-7-19-8-6-18-4-2-14-15-12/h1-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKSZBZLUGCWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NC(=O)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
